

comparison of 9,9'-Bifluorene-based polymers for OLEDs

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A Comparative Guide to **9,9'-Bifluorene**-Based Polymers for Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of organic light-emitting diode (OLED) technology for full-color displays and solid-state lighting. Among the various classes of organic materials, polymers based on the **9,9'-bifluorene** unit, particularly polyfluorenes (PFOs), have garnered significant attention due to their excellent thermal stability, high photoluminescence quantum yields, and good charge transport properties.^[1] This guide provides a comparative analysis of different **9,9'-bifluorene**-based polymers, focusing on their performance in OLEDs, supported by experimental data.

Introduction to 9,9'-Bifluorene-Based Polymers

Polyfluorenes are conjugated polymers characterized by a backbone containing fluorene units, which are typically substituted at the C-9 position with alkyl chains to ensure solubility and processability. The rigid and planar structure of the fluorene unit contributes to the high thermal stability of these polymers.^[2] While the homopolymer, poly(9,9-diethylfluorene) (PFO), is a well-known blue-emitting material, its performance can be further enhanced by copolymerization with other aromatic units. This approach allows for the tuning of the polymer's electronic and photophysical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobilities, and emission color.

This guide will compare the performance of the PFO homopolymer with its copolymers incorporating electron-donating triphenylamine (TPA) units and electron-accepting benzothiadiazole (BT) units.

Performance Comparison of 9,9'-Bifluorene-Based Polymers in OLEDs

The performance of **9,9'-bifluorene**-based polymers in OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, luminance, and turn-on voltage. The following table summarizes the performance of PFO and its copolymers in single-layer and multilayer OLED devices.

Polymer	Device Architecture	Max. EQE (%)	Max. Current Efficiency (cd/A)	Max. Luminance (cd/m ²)	Turn-on Voltage (V)	Emission Color
PFO	ITO/PEDO T:PSS/PFO /Ca/Al	0.7	0.38	>1500	~6.2	Blue
PF-TPA-OXD	Single-layer	1.21	0.63	4080	7.6	Blue[3]
PFO-DBT1	ITO/PEDO T/Polymer/ Ca/Al	~0.5	~1.0	>2000	~5.0	Green-Yellow
PFCN2.5	ITO/PEDO T-PSS/p- TPD/PVK/ Polymer/P- F- PO/LiF/Al	-	3.33	9230	-	Greenish- Blue[4][5]

Note: The performance of OLEDs is highly dependent on the device architecture, including the choice of charge injection and transport layers, as well as the fabrication conditions. The data

presented here is for comparative purposes and is extracted from various sources with potentially different device configurations.

Experimental Protocols

Synthesis of 9,9'-Bifluorene-Based Polymers

The synthesis of polyfluorenes and their copolymers is typically achieved through palladium-catalyzed Suzuki cross-coupling polycondensation.[\[5\]](#)

Example Synthesis of Poly(9,9-dioctylfluorene-co-triphenylamine):

- Monomer Preparation: 2,7-dibromo-9,9-dioctylfluorene and a diboronic acid or ester derivative of a triphenylamine-containing monomer are required.
- Polymerization: The monomers are dissolved in an organic solvent such as toluene. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0), and a base, such as an aqueous solution of sodium carbonate, are added to the reaction mixture.
- Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically 24-72 hours.
- Purification: The resulting polymer is precipitated in a non-solvent like methanol, filtered, and then purified by Soxhlet extraction or column chromatography to remove catalyst residues and low molecular weight oligomers.

Fabrication of Polymer-Based OLEDs

Polymer-based OLEDs are commonly fabricated using solution-processing techniques, such as spin coating.[\[6\]](#)[\[7\]](#)

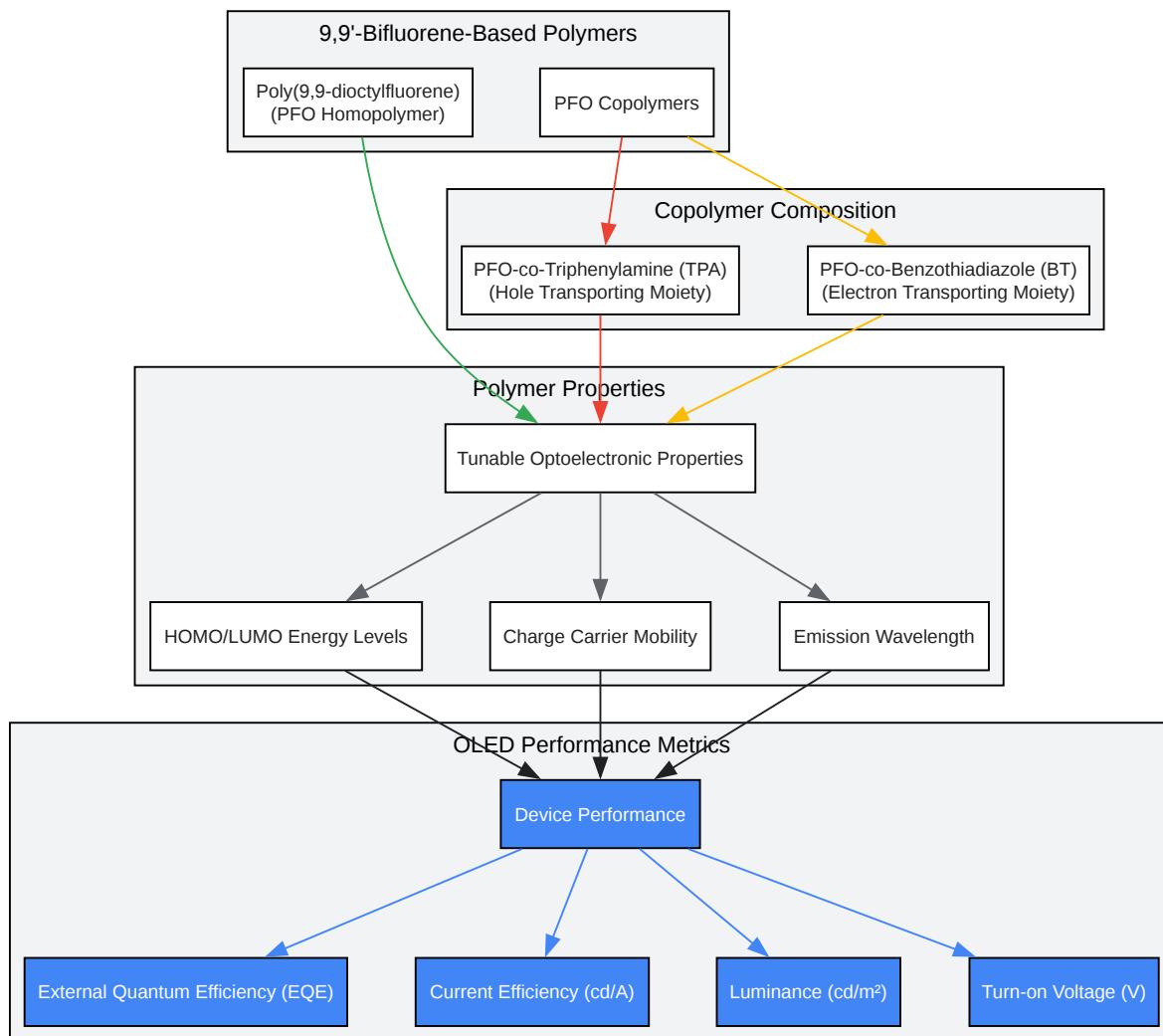
Typical Fabrication Procedure for a Multilayer OLED:

- Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.

- Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) in water is spin-coated onto the ITO substrate and then annealed to remove the solvent.
- Emissive Layer (EML) Deposition: The **9,9'-bifluorene**-based polymer is dissolved in an organic solvent like toluene or chloroform. The solution is then spin-coated on top of the HIL. The thickness of the emissive layer is controlled by the solution concentration and the spin speed.
- Cathode Deposition: A low work function metal, such as calcium or barium, followed by a protective layer of aluminum, is thermally evaporated onto the emissive layer through a shadow mask to define the active area of the device.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the polymer structure and the resulting OLED performance.

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Caption: Structure-Property-Performance Relationship in **9,9'-Bifluorene**-Based Polymers for OLEDs.

Discussion

Homopolymer: Poly(9,9-dioctylfluorene) (PFO)

PFO is the most fundamental **9,9'-bifluorene**-based polymer and is known for its efficient blue emission. However, PFO-based devices can sometimes exhibit a green emission band due to the formation of aggregates or excimers, which is an undesirable characteristic for applications requiring high color purity.^[3] The performance of PFO-based OLEDs is often limited by imbalanced charge injection and transport.

Copolymers with Hole-Transporting Moieties (e.g., Triphenylamine)

Incorporating electron-rich, hole-transporting units like triphenylamine (TPA) into the polyfluorene backbone can significantly improve the hole injection and transport properties of the resulting copolymer.^{[8][9]} This leads to a more balanced charge recombination within the emissive layer, resulting in higher device efficiencies. For instance, copolymers of fluorene and triarylamine have demonstrated improved hole injection from the anode layer.^[10]

Copolymers with Electron-Transporting Moieties (e.g., Benzothiadiazole)

To enhance electron injection and transport, electron-deficient units such as benzothiadiazole (BT) can be copolymerized with fluorene. The introduction of these acceptor units lowers the LUMO energy level of the polymer, facilitating electron injection from the cathode. Copolymers like poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) have been shown to be efficient emissive materials, often with emission colors shifted towards the green or yellow part of the spectrum due to intramolecular charge transfer.^{[11][12]}

Conclusion

9,9'-Bifluorene-based polymers, particularly polyfluorenes and their copolymers, are a versatile class of materials for OLED applications. While the homopolymer PFO provides a good starting point for blue emission, copolymerization with electron-donating or electron-accepting moieties is a powerful strategy to tune the material properties and enhance device performance. The choice of the comonomer allows for the optimization of charge injection and transport, leading to more balanced charge recombination and, consequently, higher

efficiencies and brightness in OLEDs. Further research into novel copolymer structures and device engineering will continue to advance the development of high-performance, stable, and color-pure OLEDs based on this important class of polymers.

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